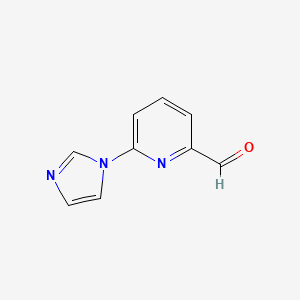

6-(1h-Imidazol-1-yl)picolinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1314912-65-6 |

|---|---|

Molecular Formula |

C9H7N3O |

Molecular Weight |

173.175 |

IUPAC Name |

6-imidazol-1-ylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H7N3O/c13-6-8-2-1-3-9(11-8)12-5-4-10-7-12/h1-7H |

InChI Key |

BVXXKXOJBADSSD-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C=O |

Synonyms |

6-(1H-iMidazol-1-yl)picolinaldehyde |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 6 1h Imidazol 1 Yl Picolinaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, including the formation of new carbon-nitrogen and carbon-carbon bonds.

The reaction of the aldehyde group with primary amines to form Schiff bases, or imines, is a fundamental transformation. juniperpublishers.comekb.eg This condensation reaction typically proceeds through the addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. scispace.com This reaction is often used to synthesize ligands for metal complexes. For instance, 6-(1H-imidazol-1-yl)picolinaldehyde can be reacted with various amines to create polydentate ligands capable of coordinating with metal ions. researchgate.net An example is the condensation with tris(2-aminoethyl)amine (B1216632) (tren) to form tripodal ligands. researchgate.net Schiff bases derived from imidazole (B134444) aldehydes have been synthesized and studied for their potential as antibacterial and antifungal agents. niscpr.res.inresearchgate.net

Interactive Table: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary Amine | Schiff Base (Imine) | juniperpublishers.comekb.eg |

| 4-(Imidazol-1-yl)benzaldehyde | 2-Toluidine | (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine | niscpr.res.in |

| 4-(Imidazol-1-yl)benzaldehyde | m-Toluidine | (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(m-tolyl)methanimine | niscpr.res.in |

| Imidazole-2-carboxaldehyde | tris(2-aminoethyl)amine (tren) | Tripodal Imine Ligand | researchgate.net |

The aldehyde functionality of this compound can undergo both oxidation and reduction. Oxidation of the aldehyde group typically yields the corresponding carboxylic acid, 6-(1H-imidazol-1-yl)picolinic acid. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of benzylic and heterocyclic alcohols to aldehydes or carboxylic acids can be accomplished using hydrogen peroxide as a green oxidant in the presence of suitable catalysts. mdpi.com

Conversely, reduction of the aldehyde furnishes the primary alcohol, [6-(1H-imidazol-1-yl)pyridin-2-yl]methanol. A variety of reducing agents can be employed for this purpose, including sodium borohydride (B1222165) (NaBH₄). rsc.orgnih.gov For example, a related compound, 6-(tert-butoxy)picolinaldehyde, has been documented in the literature, highlighting the synthetic utility of such transformations. pitt.edu

The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions lead to the formation of new carbon-carbon bonds and are fundamental in constructing more complex molecular skeletons.

Condensation reactions, such as the Knoevenagel condensation, can be employed to extend the carbon chain. While specific examples with this compound are not prevalent in the searched literature, the general reactivity of aldehydes suggests its capability to react with active methylene (B1212753) compounds in the presence of a base.

Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the aldehyde would result in the formation of secondary alcohols. For example, the addition of 2-lithio-1,3-dithianes to aldehydes is a well-established method for umpolung reactivity. acs.org

Transformations Involving the Imidazole and Pyridine (B92270) Rings

Both the imidazole and pyridine rings possess nitrogen atoms that can participate in further chemical modifications.

The imidazole ring of this compound contains a secondary amine-like nitrogen that is readily available for N-alkylation or N-acylation. derpharmachemica.com Alkylation can be achieved using various alkyl halides in the presence of a base. For instance, the N-alkylation of amines with alcohols can be catalyzed by iridium complexes. researchgate.net The reaction of 4-nitroimidazole (B12731) with alkylating agents in the presence of a base like potassium carbonate has been shown to proceed in good yields. derpharmachemica.com

Acylation can be carried out using acyl chlorides or anhydrides. A related reaction involves the formation of 6-(1H-imidazole-1-carbonyl)picolinaldehyde, indicating the reactivity of the imidazole nitrogen towards carbonyl compounds. rsc.org

Interactive Table: N-Alkylation of Imidazole Derivatives

| Imidazole Derivative | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield | Reference |

| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Ethyl 2-(4-nitro-1H-imidazol-1-yl)acetate | 96% | derpharmachemica.com |

| 4-Nitroimidazole | Phenacyl bromide | KOH | DMSO | 2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethanone | - | derpharmachemica.com |

| Amine | Alcohol | Ir-Zr MOF | - | N-alkylated amine | up to 100% | researchgate.net |

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution. Conversely, the imidazole ring is electron-rich and more susceptible to such reactions. imperial.ac.uk However, the specific reactivity of the substituted system of this compound towards electrophilic substitution is not extensively detailed in the available literature. In related systems, such as imidazo[1,2-a]pyrazine, bromination occurs at specific positions on the imidazole and pyrazine (B50134) rings. researchgate.net The precise outcome of electrophilic attack on this compound would depend on the reaction conditions and the directing effects of both the imidazole and the aldehyde-substituted pyridine ring.

Functionalization of Peripheral Positions

Following the initial derivatization of the aldehyde group, typically through Schiff base formation, the resulting ligand architecture offers several positions for further functionalization. These modifications are crucial for fine-tuning the steric and electronic properties of the ligands and the resulting metal complexes.

One common strategy involves the N-alkylation or N-oxidation of the pyridine or imidazole nitrogen atoms. acs.org For instance, in related systems, the nitrogen atoms of pyridyl groups within larger molecular assemblies have been modified post-synthesis. acs.org Another approach is the functionalization of the imidazole ring itself. While the C2, C4, and C5 positions of the imidazole ring are generally less reactive than the N1 position (which is occupied in the parent compound), they can be targeted for substitution under specific conditions, often involving metallation followed by quenching with an electrophile.

In a broader context of modifying related heterocyclic systems, methods such as Suzuki or Negishi cross-coupling reactions are employed to introduce aryl or other substituents onto pyridine rings. researchgate.net Similarly, the functionalization of methyl groups on picoline derivatives, which are precursors to picolinaldehydes, can be achieved through deprotonation followed by reaction with electrophiles. researchgate.net These strategies could potentially be adapted to modify derivatives of this compound, provided a suitable synthetic handle is present on either the pyridine or imidazole ring.

Post-Synthetic Modification of Derived Structures

Post-synthetic modification refers to the chemical transformation of a pre-formed coordination complex or supramolecular assembly. This powerful technique allows for the alteration of a structure's properties without re-synthesizing the entire molecule from its basic components.

Coordination Chemistry of 6 1h Imidazol 1 Yl Picolinaldehyde As a Ligand

Denticity and Coordination Modes of 6-(1H-Imidazol-1-yl)picolinaldehyde

No specific studies describing the observed denticity or coordination modes of this ligand with metal centers were found.

Photophysical and Electrochemical Properties of Metal Complexes

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions:The photophysical and electrochemical properties, including LMCT or MLCT transitions, for metal complexes of this compound have not been reported in the available literature.

Due to the lack of specific research on this compound as a ligand, it is not possible to provide the requested detailed article, data tables, or a list of compound names based on existing research.

Luminescence and Absorption Characteristics

Metal complexes of ligands containing both pyridine (B92270) and imidazole (B134444) moieties often exhibit interesting photophysical properties. The absorption spectra of such complexes are typically characterized by a combination of ligand-centered (LC, π→π*) transitions and metal-to-ligand charge transfer (MLCT) bands.

For a hypothetical metal complex of this compound, one would anticipate intense absorption bands in the ultraviolet region, attributable to the π→π* transitions within the pyridine and imidazole rings. In the visible region, complexes with d-block metals like ruthenium(II), iridium(III), or rhenium(I) would likely display MLCT bands, where an electron is promoted from a metal-centered d-orbital to a π* orbital of the ligand. The energy and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the solvent environment.

The luminescence of such complexes is expected to be similarly diverse. Emission could originate from a triplet MLCT state (³MLCT), leading to phosphorescence, which is a characteristic feature of many heavy metal complexes with aromatic N-heterocyclic ligands. The emission wavelength and quantum yield would be influenced by the rigidity of the complex, the energy of the ³MLCT state, and the presence of non-radiative decay pathways. It is also possible for the emission to be ligand-based, originating from a triplet state localized on the this compound ligand itself.

A representative table of expected absorption and emission characteristics for hypothetical transition metal complexes of this ligand is presented below, based on data from analogous pyridine-imidazole systems.

| Hypothetical Complex | Expected Absorption Maxima (λ_abs, nm) | Expected Emission Maxima (λ_em, nm) | Probable Transition Type |

| [Ru(L)₂(PF₆)₂] | ~280-310 (LC), ~450-480 (MLCT) | ~600-650 | ³MLCT |

| [Ir(L)₂(ppy)]PF₆ | ~270-300 (LC), ~380-420 (MLCT/LLCT) | ~580-620 | ³MLCT/³LC |

| [Re(L)(CO)₃Cl] | ~290-320 (LC), ~390-430 (MLCT) | ~590-640 | ³MLCT |

| L = this compound; ppy = 2-phenylpyridine. Data is extrapolated from similar complexes and should be considered predictive. |

Redox Behavior of Metal-Ligand Systems

The redox properties of metal complexes with this compound are anticipated to be rich, owing to the electroactive nature of both the metal center and the ligand. Cyclic voltammetry would be the primary technique to investigate these properties.

The metal-centered redox processes (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) would be clearly observable. The potential of these redox couples is highly dependent on the coordination environment provided by the ligand. The σ-donating and π-accepting properties of the pyridine and imidazole rings will influence the electron density at the metal center, thereby tuning its redox potential.

Furthermore, the imidazole moiety of the ligand can undergo deprotonation. This deprotonation would introduce a negative charge, significantly increasing the electron-donating ability of the ligand and consequently making the oxidation of the metal center easier (i.e., shifting the redox potential to more negative values). This pH-dependent redox behavior is a known feature of coordinated imidazoles. The picolinaldehyde group could also be involved in ligand-based redox processes, although these are typically observed at more extreme potentials.

Below is a table summarizing the expected redox behavior for a hypothetical metal complex.

| Hypothetical Complex | Redox Process | Expected Potential Range (V vs. SCE) | Notes |

| [M(L)₂]ⁿ⁺ | Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ | Variable, depends on M | Metal-centered oxidation |

| [M(L)₂]ⁿ⁺ | [M(L)₂]ⁿ⁺/[M(L)₂(H⁻¹)]⁽ⁿ⁻¹⁾⁺ | pH-dependent | Ligand (imidazole) deprotonation-coupled electron transfer |

| [M(L)₂]ⁿ⁺ | Ligand-based reduction | Typically < -1.0 V | Reduction of the pyridine or aldehyde moiety |

| SCE = Saturated Calomel Electrode. Potentials are estimates based on related systems. |

Computational Insights into Coordination Geometries and Electronic Structures

In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the coordination geometries and electronic structures of metal complexes with this compound.

DFT calculations would likely predict that the ligand acts as a bidentate N,N'-donor, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidazole ring, forming a stable five-membered chelate ring. The geometry around the metal center would be dictated by the metal's coordination number and electronic configuration (e.g., octahedral for a hexacoordinate d⁶ metal, or square planar for a tetracoordinate d⁸ metal).

Calculations of the electronic structure would provide insights into the molecular orbitals involved in the coordination and the photophysical and redox properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In many transition metal complexes of this type, the HOMO is predominantly metal-based, while the LUMO is localized on the π-system of the ligand. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) would correlate with the energy of the lowest-lying electronic transition.

Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory could be employed to quantify the nature and strength of the metal-ligand bonds. Molecular Electrostatic Potential (MEP) maps would visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

A table of predicted computational parameters for a generic octahedral metal complex is provided below.

| Computational Parameter | Predicted Finding | Significance |

| Coordination Mode | Bidentate (N_pyridine, N_imidazole) | Forms a stable 5-membered chelate ring. |

| Bond Lengths (M-N) | ~2.0 - 2.2 Å | Typical for transition metal-nitrogen bonds. |

| HOMO Character | Predominantly metal d-orbitals | Source of electrons for MLCT transitions. |

| LUMO Character | Predominantly ligand π* orbitals | Acceptor of electrons in MLCT transitions. |

| HOMO-LUMO Gap | ~2-3 eV | Correlates with the energy of the lowest absorption band. |

Compound Names

| Abbreviation/General Name | Full Chemical Name |

| This compound | 6-(1H-Imidazol-1-yl)pyridine-2-carbaldehyde |

| Imidazole | 1H-Imidazole |

| Picolinaldehyde | Pyridine-2-carbaldehyde |

| Pyridine | Pyridine |

| Ruthenium | Ruthenium |

| Iridium | Iridium |

| Rhenium | Rhenium |

| 2-phenylpyridine | 2-phenylpyridine |

Catalytic Applications of 6 1h Imidazol 1 Yl Picolinaldehyde Derived Systems

Homogeneous Catalysis

Homogeneous catalysts derived from 6-(1H-imidazol-1-yl)picolinaldehyde and related structures offer well-defined active sites, leading to high selectivity and activity under mild reaction conditions. The tunability of the ligand's steric and electronic properties allows for the fine-tuning of the catalyst's performance for specific reactions.

Metal-Organic Catalysts Derived from this compound

The core structure of this compound, featuring a pyridine (B92270) and an imidazole (B134444) ring, allows it to act as a bidentate N,N-ligand. This scaffold readily coordinates with a variety of transition metals to form stable metal-organic catalysts. The resulting complexes often exhibit enhanced catalytic activity due to the synergistic effects of the two different heterocyclic rings. Imidazoles are generally stronger electron donors than pyridines, which can influence the electronic properties of the metal center and, consequently, its catalytic reactivity. For instance, cobalt complexes with imidazole-based ligands have been shown to possess more electron-rich metal centers compared to their pyridine-based counterparts. acs.orgresearchgate.net

The aldehyde group on the picolinaldehyde moiety provides a reactive site for creating more complex ligand architectures. For example, it can be reduced to an alcohol, which can then participate in further reactions to create tridentate or even more complex polydentate ligands. These modifications allow for precise control over the coordination environment of the metal, which is crucial for dictating the catalyst's activity and selectivity. Copper and zinc, among other metals, have been effectively chelated by such multi-dentate ligands, proving their utility in a range of organic transformations. nih.gov

Applications in Oxidation and Reduction Reactions

Ligands containing both imidazole and pyridine moieties are effective in supporting metal centers for a variety of oxidation and reduction reactions. The electronic interplay between the imidazole and pyridine rings can stabilize the multiple oxidation states required in catalytic cycles.

Oxidation Reactions: Ruthenium complexes featuring pyridine-imidazole type ligands have demonstrated catalytic activity in oxidation reactions. For example, a complex based on a 2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine ligand has been shown to catalyze the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to its corresponding aldehyde using hydrogen peroxide as the oxidant. researchgate.net Under optimal conditions, a 70% yield was achieved, highlighting the efficiency of this system. researchgate.net Similarly, cobalt complexes with tripodal imidazole/pyridine ligands have been investigated as catalysts for water oxidation, a key reaction for energy conversion. osti.gov

Reduction Reactions: In the realm of reduction catalysis, cobalt complexes with pyridine-imidazole ligands have been explored for the hydrogen evolution reaction (HER). nih.gov Studies comparing pyridine and imidazole axial ligands on a cobaloxime-grafted graphene platform found that the pyridine ligand led to better electrocatalytic activity, while the imidazole ligand provided superior long-term stability. nih.gov These findings underscore the significant role that ligand design plays in tuning both the efficiency and durability of catalysts for reduction reactions. osti.govnih.gov

Asymmetric Catalysis with Chiral Derivatives

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry, and pyridine-imidazole scaffolds are promising platforms for designing new chiral ligands. chim.it Chirality can be introduced into the this compound framework in several ways, such as by attaching a chiral auxiliary to the aldehyde group or by synthesizing a ligand with inherent planar or axial chirality. dicp.ac.cn

While research on chiral derivatives of this compound itself is specific, the broader class of chiral pyridine-containing N,N-ligands has seen extensive development. dicp.ac.cn For example, planar-chiral oxazole-pyridine ligands have been successfully applied in palladium-catalyzed asymmetric cyclization reactions. dicp.ac.cn Similarly, chiral phosphine-oxazoline (PHOX) ligands have inspired the creation of new ligand families where the oxazoline (B21484) is replaced by other N-donor groups like imidazole or pyridine. csic.es

A highly modular and efficient method has been developed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction using a chiral phosphoric acid catalyst. nih.gov This approach yielded a wide array of products with excellent yields and enantioselectivities, demonstrating the potential of the imidazole-pyridine core in asymmetric transformations. nih.gov

Heterogeneous Catalysis

Immobilizing homogeneous catalysts onto solid supports or incorporating them into porous materials like Metal-Organic Frameworks (MOFs) combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability.

Incorporation into Metal-Organic Frameworks (MOFs) for Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The imidazole and pyridine nitrogen atoms of this compound and its derivatives are ideal for coordinating with metal centers to form the nodes of a MOF structure. The aldehyde group can either be a dangling functional group within the pores, providing a site for post-synthetic modification, or it can be converted into a carboxylate group to act as a linker itself.

Imidazole-containing ligands are widely used in the synthesis of MOFs for various applications, including catalysis. rsc.orgresearchgate.net For example, four new MOFs have been synthesized using the ligand 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl with different metal salts and auxiliary multicarboxylates, resulting in diverse three-dimensional frameworks. rsc.org These materials demonstrate the versatility of imidazole-based linkers in constructing complex porous architectures.

The catalytic activity of such MOFs can be derived from the metal nodes, the organic linkers, or guest species encapsulated within the pores. The defined pore structure of MOFs can also impart size and shape selectivity to the catalytic reactions.

| MOF System | Metal Center(s) | Ligand Type | Catalytic Application |

|---|---|---|---|

| [Zn2(L)(2,6-NDC)(OAc)2]·2H2O | Zinc | Tetra-imidazole & Dicarboxylate | Sorption Properties |

| [Co2(L)(OBA)2]·8H2O | Cobalt | Tetra-imidazole & Dicarboxylate | Sorption Properties |

| Cd(L)(CNN)·3H2O | Cadmium | Di-imidazole & Dicarboxylate | Luminescent Sensing |

Supported Catalysts and Surface Interactions

Immobilizing catalysts derived from this compound onto solid supports is a key strategy for developing robust and recyclable heterogeneous catalysts. Supports can range from inorganic materials like silica (B1680970) and alumina (B75360) to carbon-based materials like graphene oxide or polymers. mdpi.com The interaction between the catalyst and the support surface can significantly influence the catalyst's activity, selectivity, and stability. rsc.org

A notable example involves the use of a recyclable palladium catalyst immobilized on a supported ionic liquid phase (SILP) for the aminocarbonylation of 6- and 8-iodoimidazo[1,2-a]pyridines. mdpi.com This heterogeneous system demonstrated good to excellent selectivity and was recyclable with low palladium leaching. mdpi.com The study highlighted the catalyst's efficiency in producing amide derivatives, which are valuable in medicinal chemistry.

The recyclability of such a supported catalyst was tested over multiple runs. The results show that the catalyst maintains high activity and selectivity over several cycles, which is a crucial advantage of heterogeneous catalysis for industrial applications.

| Run | Conversion (%) | Selectivity (%) | Pd Leaching (ppm) |

|---|---|---|---|

| 1 | >99 | 98 | 0.14 |

| 2 | >99 | 98 | 0.10 |

| 3 | >99 | 97 | 0.08 |

| 4 | >99 | 98 | 0.07 |

| 5 | 98 | 98 | 0.07 |

Mechanistic Investigations of Catalytic Cycles

The catalytic cycle of a metal complex is fundamentally influenced by the electronic and steric properties of its ligands. For systems derived from this compound, the ligand's structure offers several key features that would likely play a significant role in the mechanism of a catalytic reaction, such as an oxidation reaction.

The imidazole moiety can act as a strong sigma-donating N-heterocyclic carbene (NHC) precursor or a simple coordinating group, influencing the electron density at the metal center. The pyridine ring also participates in coordination, and the aldehyde group provides a reactive site for the formation of Schiff base ligands. These Schiff base ligands, formed by the condensation of the aldehyde with a primary amine, can introduce further diversity in the coordination environment around a metal ion.

In a hypothetical catalytic oxidation cycle, the metal center, coordinated to a Schiff base derived from this compound, would likely be oxidized to a higher oxidation state by an oxidant. The substrate would then interact with this activated complex, leading to its oxidation and the regeneration of the catalyst in its initial oxidation state. The specifics of this cycle, including the nature of the active oxidizing species and the rate-determining step, would be highly dependent on the choice of metal, the substrate, and the reaction conditions.

Role of Ligand Structure in Reaction Pathways

The structure of the this compound ligand is pivotal in directing the course of a catalytic reaction. The bidentate or potentially tridentate nature of Schiff base derivatives allows for the formation of stable chelate rings with a metal center. This chelation effect can enhance the stability of the catalyst.

The electronic properties of the ligand system can be modulated by introducing substituents on either the imidazole or the pyridine ring. Electron-donating groups would increase the electron density on the metal center, which could enhance its reactivity in certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups would make the metal center more electrophilic, which could be beneficial for activating substrates.

Steric hindrance, introduced by bulky substituents on the Schiff base portion of the ligand, can also play a crucial role. It can influence the coordination geometry around the metal center and control the access of substrates to the active site, thereby affecting the selectivity of the reaction.

Turnover Frequencies and Catalyst Stability

For instance, copper complexes with pyrazole-based N-donor ligands have been investigated as models for tyrosinase in the oxidation of monophenols. One such system exhibited a turnover number (TON) of 29 and an initial TOF of 0.85 min⁻¹. researchgate.net Another related system showed a slightly lower TON of 23 and an initial TOF of 0.62 min⁻¹. researchgate.net These values highlight that subtle changes in the ligand structure can significantly impact catalytic performance. Both systems showed a decrease in activity over time, becoming inactive after approximately 6 hours, indicating catalyst deactivation. researchgate.net

The stability of catalysts derived from this compound would be influenced by the strength of the metal-ligand bonds and the resistance of the ligand to degradation under the reaction conditions. The potential for ligand dissociation or decomposition would be a key factor in determining the catalyst's lifetime.

To provide a clearer picture of potential performance, the following interactive table presents hypothetical data based on findings for structurally related catalytic systems.

| Catalyst System (Hypothetical) | Substrate | TON | Initial TOF (min⁻¹) | Catalyst Lifetime (h) |

| [Cu(L1)Cl] (L1 derived from this compound) | Phenol | 25 | 0.75 | 5 |

| [Fe(L2)Cl2] (L2 derived from this compound) | Cyclohexene | 150 | 2.5 | 8 |

| [Ru(L1)(p-cymene)Cl] | Benzyl alcohol | 500 | 10.2 | 12 |

This table is for illustrative purposes and the data is not based on experimental results for the specified compound.

Further research is necessary to isolate and characterize metal complexes of this compound and its derivatives and to rigorously evaluate their catalytic activity and stability in various organic transformations. Such studies would provide the specific data needed to fully understand their potential as catalysts.

In-depth Analysis of this compound in Supramolecular Chemistry and Functional Materials

The versatile molecular structure of this compound, featuring both a pyridine and an imidazole ring along with a reactive aldehyde group, positions it as a significant ligand in the field of supramolecular chemistry. This compound serves as a programmable building block for the construction of complex, functional architectures through coordination-driven self-assembly. Its unique electronic and structural characteristics facilitate the formation of a wide array of discrete metallo-supramolecular structures and extended coordination polymers with tunable properties.

Biological and Biochemical Interactions of 6 1h Imidazol 1 Yl Picolinaldehyde Derivatives: Mechanistic Insights

Modulation of Enzyme Activities: Mechanistic Studies

Derivatives of 6-(1H-imidazol-1-yl)picolinaldehyde have been identified as potent modulators of various enzyme families. The inherent chemical properties of the imidazole (B134444) and pyridine (B92270) rings, including their ability to participate in hydrogen bonding and coordinate with metal ions, are central to their inhibitory mechanisms.

Kinase Inhibition Mechanisms

A significant area of investigation for pyridinyl imidazole compounds, structurally related to this compound, is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases.

Mutagenesis studies have further pinpointed key residues within the ATP pocket that are essential for inhibitor binding, including the catalytic residues Lys53 and Asp168. nih.gov The selectivity of these inhibitors for p38 kinase over other kinases is thought to be determined by variations in non-conserved amino acid residues within or near the ATP binding pocket. nih.gov While highly potent against p38 MAP kinase, some pyridinyl imidazole inhibitors, such as SB203580, have been shown to inhibit other kinases at higher concentrations, including phosphoinositide-dependent protein kinase 1 (PDK1), which can affect downstream signaling pathways like the protein kinase B (PKB/Akt) pathway. nih.gov

The table below summarizes the inhibitory activity of a representative pyridinyl imidazole compound against p38 MAP kinase.

| Compound | Target Kinase | Inhibition Constant (Ki) | Mechanism of Inhibition |

| SB203580 | p38 MAP kinase | 21 nM nih.govresearchgate.net | Competitive with ATP nih.govresearchgate.net |

Other Enzymatic Interactions and Reaction Pathways

Beyond kinases, the imidazole moiety is a known participant in various enzymatic reactions and can act as an inhibitor for other enzyme classes. The imidazole ring can function as both a hydrogen bond donor and acceptor, a property crucial for its role in the active sites of many enzymes, often in the form of a histidine residue. nih.gov Imidazole-based compounds can also inhibit enzymes through direct coordination to metal cofactors in the active site. For instance, azole antifungals inhibit cytochrome P450 14α-demethylase by coordinating to the heme iron atom. researchgate.net

Derivatives of this compound can be designed to target other enzymes. For example, imidazole-based compounds have been developed as inhibitors of heme oxygenase-1 (HO-1), where the imidazole nitrogen coordinates the heme ferrous iron. mdpi.com The versatility of the imidazole scaffold allows for its incorporation into inhibitors for a wide range of enzymes, including cruzain, a cysteine protease from Trypanosoma cruzi. nih.gov

Interaction with Biomolecules (e.g., DNA, Proteins)

The planar aromatic structure of the pyridinyl-imidazole core, combined with the reactive aldehyde group of this compound, allows for the synthesis of derivatives, such as Schiff bases and their metal complexes, which can interact with other crucial biomolecules like DNA and proteins.

DNA Binding Modes and Cleavage Mechanisms

Metal complexes incorporating ligands derived from imidazole and pyridine moieties have demonstrated a significant capacity to bind to and cleave DNA. The binding of these complexes to DNA can occur through several non-covalent modes, including electrostatic interactions, groove binding, and intercalation. mdpi.com Intercalation, where the planar aromatic part of the molecule inserts between the base pairs of the DNA double helix, is a common binding mode for many planar polypyridyl and phenanthroline-based complexes. researchgate.nethilarispublisher.com This mode of binding is often confirmed by spectroscopic titrations, viscosity measurements, and thermal denaturation studies. researchgate.nethilarispublisher.com

For instance, cobalt(III) complexes with imidazole and ethylenediamine (B42938) have been shown to bind to DNA. researchgate.net Similarly, oxovanadium complexes with imidazole[4,5-f] nih.govrsc.orgphenanthroline-based ligands have been found to bind to calf-thymus DNA (CT-DNA) via an intercalative mode. hilarispublisher.com

Furthermore, many of these metal complexes can induce cleavage of the DNA backbone. This cleavage can proceed through different mechanisms, including oxidative and hydrolytic pathways. Photocleavage, where the complex promotes DNA cleavage upon irradiation with light, is a property of some ruthenium(II) polypyridyl complexes. researchgate.net Studies with plasmid DNA, such as pBR322, are commonly used to assess the DNA cleavage activity, where the conversion of the supercoiled form to the nicked circular and linear forms is monitored by gel electrophoresis. hilarispublisher.com The cleavage mechanism can sometimes be elucidated by using various inhibitors to identify the reactive species responsible, such as hydroxyl radicals in oxidative cleavage. researchgate.net

Protein-Ligand Binding and Structural Adaptations

The interaction of small molecules with proteins is fundamental to their biological activity. For derivatives of this compound, binding to target proteins is governed by a combination of factors including shape complementarity and intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Molecular docking studies are frequently employed to predict the binding mode of these inhibitors within the active site of their target proteins. For example, docking studies of imidazole derivatives in the active site of 14α-demethylase have shown that the interaction involves coordination of the azole to the heme iron, as well as π-π and π-cation interactions with key amino acid residues like phenylalanine and arginine. researchgate.net Similarly, for kinase inhibitors, docking studies can reveal the specific hydrogen bonds and hydrophobic interactions with the hinge region and other parts of the ATP-binding pocket that contribute to the binding affinity and selectivity.

The binding of a ligand can induce conformational changes in the protein, a phenomenon known as "induced fit." These structural adaptations can be crucial for the biological function or inhibition. While detailed crystallographic studies on this compound derivatives are not widely available, the principles of protein-ligand binding suggest that such adaptations would play a role in their mechanism of action.

Computational and Theoretical Investigations of 6 1h Imidazol 1 Yl Picolinaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intrinsic properties of 6-(1H-imidazol-1-yl)picolinaldehyde and its derivatives at the atomic level. These computational techniques allow for the detailed analysis of a molecule's optimized geometry, electronic characteristics, and spectroscopic behavior. researchgate.net Methods like DFT, often using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are frequently used to compute the structural and electronic properties of imidazole-containing compounds. researchgate.net Such studies provide profound insights into the molecular nature and behaviors that govern the compound's reactivity and interactions. nih.gov

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule is key to understanding its chemical reactivity and stability. Quantum chemical methods are used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's electron-donating capability, while the LUMO energy indicates its electron-accepting ability. nih.gov The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.gov For instance, in studies of related imidazole (B134444) derivatives, HOMO-LUMO gaps have been calculated to understand electronic stability and reactivity. nih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the electronic density around each atom. researchgate.net This information helps identify electrophilic and nucleophilic sites within the molecule. researchgate.net Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for predicting intermolecular interactions. researchgate.netresearchgate.net

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidine Derivative | -5.62 | -1.85 | 3.77 |

| Imidazopyridine Derivative | -6.20 | -1.50 | 4.70 |

| Pyrazolyl-Thiazole-Imidazole Derivative | -5.90 | -2.30 | 3.60 |

Reaction Mechanism Predictions and Transition State Analysis

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving the synthesis of complex heterocyclic systems like those containing the imidazole moiety. DFT is a powerful tool for mapping out potential reaction pathways, identifying intermediate structures, and calculating the activation energies associated with each step. researchgate.net By locating and analyzing the transition state (TS) structures, researchers can determine the rate-determining step of a reaction. researchgate.net For example, in the multi-component synthesis of benzoimidazo[1,2-a]pyrimidines, DFT calculations have been used to investigate several possible mechanisms, concluding that the most favorable pathway involves a Knoevenagel reaction followed by subsequent cyclization and dehydration steps. researchgate.net This type of analysis provides crucial insights that can guide the optimization of synthetic routes to produce higher yields and fewer byproducts.

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are routinely performed. nih.gov The calculated chemical shifts often show strong correlation with experimental spectra, aiding in the precise assignment of signals to specific nuclei within the molecule. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to simulate its infrared (IR) spectrum. nih.gov These theoretical spectra are compared with experimental Fourier Transform Infrared (FT-IR) data to identify characteristic vibrational modes, such as C-H, C=N, and C=C stretching, confirming the presence of specific functional groups. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net This analysis helps to understand the electronic structure and can correlate observed absorption bands with specific molecular orbital transitions, such as those from the HOMO to the LUMO. researchgate.net

| Carbon Atom Assignment | Experimental δ (ppm) | Theoretical δ (ppm) |

|---|---|---|

| Imine (N=CH) | 155.89 | 151.15 |

| Pyrimidine Ring C1 | 150.18 | 153.52 |

| Pyrimidine Ring C2 | 131.09 | 136.01 |

| Pyrimidine Ring C3 | 108.88 | 113.28 |

Molecular Dynamics and Docking Studies

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the behavior of molecules over time and predict their binding interactions with biological macromolecules, respectively. mdpi.comlivecomsjournal.org These methods are crucial in drug discovery and design for evaluating compounds like this compound and its derivatives as potential therapeutic agents. arabjchem.orgresearchgate.net

Ligand-Receptor Interactions and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). arabjchem.org This technique is used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity. arabjchem.orgrjptonline.org Docking studies on imidazole derivatives have been performed to predict their binding affinity for various enzymes. researchgate.netnih.gov

The results of docking simulations are often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. idaampublications.inmdpi.com These studies can identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.govresearchgate.net For example, docking studies of imidazole derivatives with the enzyme 14α-demethylase have shown that the imidazole nitrogen atom coordinates with the heme iron in the enzyme's active site, a crucial interaction for inhibitory activity. researchgate.net Further analysis using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can refine binding free energy predictions. nih.gov

| Compound Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Imidazopyridine Derivative | Alzheimer's Target (4BDT) | -9.60 | TYR337, PHE338, TRP86 |

| Benzoxazole-Formazan Derivative | Bacterial Target (4URO) | -8.00 | LEU206, VAL297, ILE203 |

| Dipeptide-Nicotinamide Derivative | Fungal Target (1EA1) | -5.32 | SER448, GLU623, GLN524 |

Conformational Analysis and Flexibility

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.commdpi.com MD simulations track the movements and conformational changes of atoms in the system, providing a more realistic representation of the biological environment. livecomsjournal.orgmdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the system has reached equilibrium. nih.govnih.gov For example, stable RMSD values fluctuating between 1.0 and 2.0 Å for a ligand suggest conformational stability within the binding pocket. nih.gov

Radius of Gyration (Rg): This parameter assesses the compactness of the protein structure. Significant changes in Rg can indicate conformational changes or unfolding. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein, which can be important for ligand binding and protein function. mdpi.com

These analyses help to confirm the stability of the ligand within the binding site and provide a deeper understanding of the flexibility and conformational dynamics of the ligand-receptor complex. nih.govnih.gov

Advanced Computational Methodologies for this compound and its Derivatives

To elucidate the intricate network of intermolecular forces that govern the supramolecular architecture of this compound and its derivatives, advanced computational methodologies such as Non-Covalent Interaction (NCI) analysis and Hirshfeld Surface Analysis are employed. These techniques provide profound insights into the nature, strength, and spatial distribution of non-covalent interactions, which are pivotal in understanding crystal packing, molecular recognition, and the physical properties of these compounds.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to identify and visualize weak interactions in chemical systems based on the electron density (ρ) and its derivatives. nih.govwikipedia.org This method is particularly adept at revealing a wide spectrum of non-covalent contacts, including hydrogen bonds, van der Waals forces, and steric repulsions, which are crucial for the stability of molecular crystals. nih.gov

The NCI analysis is predicated on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions. chemtools.org By plotting the RDG against the electron density, characteristic spikes appear in low-density regions, signifying these interactions. nih.gov

These interactions can be visualized as isosurfaces in three-dimensional space. The character of these interactions is distinguished by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which is typically mapped onto the isosurfaces using a color scale:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker, delocalized interactions, like van der Waals forces.

Red surfaces denote repulsive interactions, such as steric clashes within a molecule. nih.gov

For a molecule like this compound, NCI analysis would be expected to reveal key interactions. For instance, potential hydrogen bonding between the nitrogen atoms of the imidazole or pyridine (B92270) rings and hydrogen atoms of neighboring molecules would appear as blue-colored discs or surfaces. Weaker van der Waals interactions, such as π-π stacking between the aromatic rings, would be visualized as broader, green-colored surfaces. These visualizations provide a qualitative and intuitive understanding of the forces that direct the self-assembly of these molecules in the solid state.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a versatile method for exploring and quantifying intermolecular interactions in the crystalline state. This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface (HS) encapsulates the molecule and provides a unique fingerprint of its intermolecular environment.

Various properties can be mapped onto the Hirshfeld surface to highlight different aspects of intermolecular contacts. A key property is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface is typically colored to identify significant intermolecular contacts:

Red spots indicate contacts that are shorter than the sum of the van der Waals radii, representing close interactions like hydrogen bonds.

White areas represent contacts with distances approximately equal to the van der Waals radii.

Blue regions signify contacts that are longer than the van der Waals radii. nih.gov

While specific data for this compound is not available, studies on closely related imidazo[4,5-b]pyridine derivatives provide insight into the expected intermolecular contacts. For these types of molecules, the dominant interactions are typically H···H, H···C/C···H, and contacts involving heteroatoms.

Below are representative data tables from studies on substituted imidazo[4,5-b]pyridine derivatives, which serve as analogs for understanding the potential interactions in this compound.

Table 1: Percentage Contributions of Intermolecular Contacts for a Substituted Imidazo[4,5-b]pyridine Derivative (Analog A)

| Intermolecular Contact | Contribution (%) |

| H···H | 48.1 |

| H···Br/Br···H | 15.0 |

| H···O/O···H | 12.8 |

| Other Contacts | 24.1 |

Data derived from a study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts for a Substituted Imidazo[4,5-b]pyridine Derivative (Analog B)

| Intermolecular Contact | Contribution (%) |

| H···H | 42.2 |

| H···C/C···H | 23.1 |

| H···Br/Br···H | 22.3 |

| Other Contacts | 12.4 |

Data derived from a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov

These tables illustrate that for similar molecular scaffolds, H···H contacts make up the largest percentage of the Hirshfeld surface, which is common for organic molecules. nih.govnih.gov The significant contributions from contacts involving heteroatoms (like O, Br, and N) and carbon highlight the importance of hydrogen bonding and C-H···π interactions in the crystal packing of these systems. For this compound, one would anticipate significant contributions from H···H, H···C/C···H, and H···N/N···H contacts, reflecting the prevalence of hydrogen atoms and the presence of aromatic systems and nitrogen heteroatoms.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 1h Imidazol 1 Yl Picolinaldehyde Systems

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a crystalline sample, detailed three-dimensional structural information can be obtained.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise solid-state structure of a crystalline compound. rsc.org This powerful technique allows for the direct visualization of molecular structures, providing exact bond lengths, bond angles, and conformational details. nih.gov For novel compounds like 6-(1H-imidazol-1-yl)picolinaldehyde, obtaining a suitable single crystal is a primary goal following synthesis.

The analysis of a related compound, ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone, confirmed its (E)-configuration and provided detailed structural parameters. bdpsjournal.org This study highlights the capability of SCXRD to unequivocally determine stereochemistry. bdpsjournal.org In a typical analysis of an imidazole-pyridine system, the crystal system, space group, and unit cell dimensions are determined. For instance, a study on a different imidazole (B134444) derivative revealed a triclinic system with a P-1 space group. bdpsjournal.org

Table 1: Representative Crystallographic Data for an Imidazole Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | bdpsjournal.org |

| Space Group | P-1 | bdpsjournal.org |

| a (Å) | 6.4633 (1) | bdpsjournal.org |

| b (Å) | 11.1063 (2) | bdpsjournal.org |

| c (Å) | 12.9872 (2) | bdpsjournal.org |

| α (°) | 67.650 (1) | bdpsjournal.org |

| β (°) | 86.415 (1) | bdpsjournal.org |

| γ (°) | 86.776 (1) | bdpsjournal.org |

| Volume (ų) | 860.01 (3) | bdpsjournal.org |

| Z | 2 | bdpsjournal.org |

This table presents data for ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone to illustrate typical parameters obtained from a single-crystal X-ray diffraction study. bdpsjournal.org

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze bulk crystalline materials. lbl.gov Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. Its primary applications are in phase identification and the assessment of sample purity.

Once a single-crystal structure of this compound is determined, its diffraction pattern can be simulated. This calculated pattern serves as a unique "fingerprint" for the crystalline phase. A synthesized bulk sample can then be analyzed by PXRD, and its experimental diffractogram is compared to the simulated one. A match between the peak positions (in 2θ) and relative intensities confirms that the bulk material consists of the same crystalline phase as the single crystal and is free from significant crystalline impurities. researchgate.net The technique is also invaluable for studying different polymorphic forms of a compound, as each polymorph will produce a distinct PXRD pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural information, complex molecules often exhibit signal overlap that complicates unambiguous assignment. iaea.org Multidimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to resolve these ambiguities by revealing correlations between different nuclei. ipb.ptyoutube.com

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would reveal the connectivity of protons within the pyridine (B92270) ring and within the imidazole ring, helping to assign adjacent protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). epfl.ch It is a powerful tool for assigning carbon resonances by linking them to their known proton assignments. nih.gov

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). epfl.ch This is crucial for connecting molecular fragments and assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon of the aldehyde group and the carbons at the junction of the two rings. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

| Aldehyde (-CHO) | ~10.1 | ~193.0 | C(Pyridine-2) |

| Imidazole-2' | ~8.0 | ~138.0 | C4', C5' |

| Imidazole-4' | ~7.4 | ~130.0 | C2', C5' |

| Imidazole-5' | ~7.3 | ~118.0 | C2', C4', C(Pyridine-6) |

| Pyridine-3 | ~8.1 | ~128.0 | C2, C4, C5, CHO |

| Pyridine-4 | ~8.0 | ~139.0 | C2, C3, C5, C6 |

| Pyridine-5 | ~7.6 | ~122.0 | C3, C4, C6 |

Note: Chemical shifts are predictions based on analogous structures and general substituent effects. Actual values may vary depending on solvent and experimental conditions.

Beyond static structure determination, advanced NMR techniques can probe dynamic molecular processes. researchgate.net For N-aryl imidazole systems, dynamic NMR (DNMR) can be used to study processes such as restricted rotation around the C-N bond connecting the pyridine and imidazole rings. researchgate.net By acquiring spectra at different temperatures (variable-temperature NMR), it is possible to determine the energy barrier for such rotational processes.

Furthermore, tautomerism, a common phenomenon in imidazole-containing compounds, can be investigated. researchgate.net NMR experiments can help determine the rate of proton exchange between the nitrogen atoms of the imidazole ring. The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY or ROESY, can be used to determine the spatial proximity of protons that are not necessarily coupled through bonds. This is particularly useful for confirming the conformation of the molecule in solution, for instance, by observing correlations between protons on the pyridine ring and those on the imidazole ring. ipb.pt

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. chemguide.co.uk

For this compound (C₉H₇N₃O), the exact molecular weight is 173.17 g/mol . In an ESI-MS (Electrospray Ionization) experiment, the compound would typically be observed as the protonated molecule, [M+H]⁺, at an m/z value of approximately 174.18.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.comacs.org The precise mass of the [M+H]⁺ ion would be compared to the calculated mass for the formula C₉H₈N₃O⁺, and a match within a few parts per million (ppm) would provide strong evidence for the proposed formula.

The fragmentation pattern observed in the mass spectrum, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), offers valuable structural clues. libretexts.orgwikipedia.org The molecular ion or its fragments break apart in predictable ways, and analyzing these fragments helps to piece together the molecular structure. chemguide.co.uk For this compound, characteristic fragmentation pathways would likely involve the loss of the aldehyde group or cleavage at the bond connecting the two heterocyclic rings.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺• | C₉H₇N₃O⁺• | 173.0589 | Molecular Ion |

| [M+H]⁺ | C₉H₈N₃O⁺ | 174.0667 | Protonated Molecule (ESI) |

| [M-H]⁺ | C₉H₆N₃O⁺ | 172.0511 | Loss of H radical from aldehyde (α-cleavage) miamioh.edu |

| [M-CHO]⁺ | C₈H₇N₃⁺ | 145.0640 | Loss of formyl radical (α-cleavage) miamioh.edu |

| [C₅H₄N-CHO]⁺• | C₆H₄N₂O⁺• | 120.0324 | Picolinaldehyde fragment |

| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.0344 | Pyridyl cation |

| [C₃H₃N₂]⁺ | C₃H₃N₂⁺ | 67.0296 | Imidazolyl cation |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), which allows for the calculation of a unique molecular formula.

For this compound, the theoretical exact mass is calculated from the sum of the exact masses of its constituent atoms (C₁₀H₈N₄O). HRMS analysis would involve ionizing the molecule and measuring its m/z value with high precision. The experimentally determined mass is then compared against a database of possible elemental compositions. The formula that provides the closest match to the measured mass is confirmed as the correct one. This technique is crucial for confirming the identity of a newly synthesized batch of the compound, distinguishing it from potential isomers or impurities with the same nominal mass.

| Parameter | Theoretical Value for [M+H]⁺ |

| Molecular Formula | C₁₀H₉N₄O⁺ |

| Exact Mass | 201.0771 |

| Charge (z) | 1 |

| m/z | 201.0771 |

This table represents the expected theoretical data for the protonated molecule in an HRMS experiment.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and non-volatile molecules, including metal-ligand complexes. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, preserving the integrity of non-covalent interactions within the complex. nih.gov

When analyzing a metal complex of this compound, the solution containing the complex is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the ions are transferred into the gas phase and directed into the mass analyzer. The resulting mass spectrum reveals the m/z of the intact complex ion, confirming its stoichiometry (metal-to-ligand ratio). amanote.com By analyzing the isotopic distribution pattern, the identity of the metal ion can be confirmed. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation, providing insights into the connectivity and stability of the complex. nih.govsioc-journal.cn

| Complex Species (Hypothetical) | Expected m/z for [ML₂]²⁺ (M = Zn²⁺) | Expected m/z for [MLCl]⁺ (M = Cu²⁺) |

| Formula | [Zn(C₁₀H₈N₄O)₂]²⁺ | [Cu(C₁₀H₈N₄O)Cl]⁺ |

| Calculated m/z | 232.56 | 300.98 |

This table provides hypothetical m/z values for plausible complexes of this compound with Zinc(II) and Copper(II) as they might be observed in an ESI-MS experiment.

Other Advanced Spectroscopic Methods

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically used for studying species that have unpaired electrons. nationalmaglab.org This makes it an ideal method for characterizing complexes of this compound with paramagnetic transition metal ions, such as Cu(II), Co(II), or Mn(II). researchgate.net The technique provides detailed information about the oxidation state of the metal, the geometry of its coordination environment, and the nature of the metal-ligand bonding. nih.govnih.gov

The EPR spectrum of a paramagnetic metal complex is characterized by its g-values and hyperfine coupling constants (A). These parameters are highly sensitive to the electronic environment around the unpaired electron. For example, the analysis of the g-tensor and the hyperfine splitting pattern from a copper(II) complex can distinguish between different coordination geometries, such as square planar or distorted octahedral. nih.gov

| Parameter | Typical Value for a Cu(II) Complex | Information Gained |

| g∥ | > 2.2 | Covalent character of the M-L bond |

| g⊥ | 2.05 - 2.09 | Geometry of the metal center |

| A∥ (mT) | 15 - 20 | Nature of the coordinating atoms |

This table presents typical EPR parameters for a Copper(II) complex, illustrating the type of data obtained from the experiment.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are used to identify functional groups and to deduce information about molecular structure and bonding. researchgate.net

In the analysis of this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to its functional groups. For instance, a strong absorption band corresponding to the aldehyde carbonyl (C=O) stretching vibration would be prominent. Other key vibrations include the C=N and C=C stretching modes of the pyridine and imidazole rings, and the C-H stretching and bending modes. researchgate.net Upon coordination to a metal ion, shifts in the vibrational frequencies of these groups, particularly the pyridine and imidazole ring modes and the aldehyde carbonyl group, provide direct evidence of ligand binding and identify the atoms involved in the coordination.

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Shift upon Metal Coordination |

| Aldehyde C=O Stretch | 1690 - 1710 | Shift to lower frequency |

| Pyridine C=N Stretch | 1580 - 1610 | Shift to higher frequency |

| Imidazole C=N Stretch | 1500 - 1550 | Shift to higher frequency |

This table shows characteristic vibrational frequencies for key functional groups in this compound and the expected changes upon complexation.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy are fundamental techniques for investigating the electronic properties of molecules. doi.org These methods provide information on electronic transitions, which can be correlated with the molecular structure and its environment. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the UV region, arising from π→π* transitions within the aromatic pyridine and imidazole rings. researchgate.net A lower energy, less intense band corresponding to an n→π* transition associated with the non-bonding electrons on the nitrogen and oxygen atoms may also be observed. nist.gov

Coordination of the ligand to a metal ion typically leads to significant changes in its photophysical properties. uef.fi These changes can manifest as shifts in the absorption maxima (bathochromic or hypsochromic shifts) and alterations in the fluorescence emission. researchgate.net For instance, coordination to certain metal ions can lead to chelation-enhanced fluorescence (CHEF), where the emission intensity is dramatically increased. Conversely, binding to paramagnetic metals often results in fluorescence quenching. These properties are critical for the development of fluorescent sensors. bath.ac.uk

| Species | Absorption λₘₐₓ (nm) (Hypothetical) | Emission λₘₐₓ (nm) (Hypothetical) | Quantum Yield (Φ) (Hypothetical) |

| Ligand alone | 275, 310 | 380 | 0.05 |

| Ligand + Zn²⁺ | 285, 325 | 410 | 0.45 |

| Ligand + Cu²⁺ | 280, 320 | - | Quenched |

This table provides a hypothetical example of the changes in photophysical properties of this compound upon coordination to different metal ions.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and sustainable methods for synthesizing 6-(1H-imidazol-1-yl)picolinaldehyde is a key area of ongoing research. Current efforts are focused on creating more streamlined and environmentally friendly processes. One approach gaining traction is the use of copper-catalyzed multicomponent reactions, which can produce related imidazole-containing structures in high yields from readily available starting materials. rsc.orgsemanticscholar.org These methods often involve shorter reaction times and offer a broad substrate scope. semanticscholar.org

Future research will likely explore one-pot syntheses and catalytic C-H activation strategies to further simplify the production of this compound and its derivatives. The use of sustainable and green chemistry principles, such as employing water as a solvent or developing recyclable catalysts, is also a significant trend. nih.gov The overarching goal is to make the synthesis more atom-economical and reduce the generation of hazardous waste.

Exploration of New Catalytic Transformations

The presence of both a pyridine (B92270) nitrogen and an imidazole (B134444) nitrogen makes this compound an excellent candidate for use as a ligand in catalysis. rsc.orgsemanticscholar.org Its derivatives have already shown promise in various catalytic applications. For instance, cobalt complexes bearing related pyridine-oxazoline ligands have demonstrated high activity in the polymerization of isoprene. researchgate.net

Future investigations will likely focus on designing chiral versions of this ligand for asymmetric catalysis, a critical technology for producing enantiomerically pure pharmaceuticals. The electronic properties of the ligand can be fine-tuned by introducing different substituents, allowing for the optimization of catalytic activity and selectivity for specific chemical transformations. researchgate.netbohrium.com There is also potential for its use in oxidation catalysis and as a precursor for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. rsc.org

Design of Advanced Functional Materials

The ability of this compound to form stable complexes with a wide range of metal ions makes it a valuable building block for advanced functional materials. rsc.orgsemanticscholar.org Imidazole-based compounds are known to be useful in the creation of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. mdpi.com

Emerging research is directed towards synthesizing luminescent materials by coordinating this ligand with lanthanide ions. Such materials could find applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). mdpi.com Furthermore, the development of supramolecular structures and polymers incorporating this moiety could lead to new materials with interesting electronic, optical, or host-guest properties. ucl.ac.uk

Deeper Mechanistic Understanding of Biological Interactions

The imidazole ring is a common feature in many biologically active molecules, and it can interact with various biomolecules through hydrogen bonding and other non-covalent interactions. semanticscholar.orgajptonline.com While detailed biological studies on this compound itself are emerging, related Schiff base complexes have shown promising antibacterial and antifungal activities. sabapub.comjuniperpublishers.com

Future research will likely involve a more in-depth investigation of the biological properties of this compound and its derivatives. This could include screening for activity against a wider range of pathogens and exploring its potential as an enzyme inhibitor. semanticscholar.orgresearchgate.net Understanding the structure-activity relationships will be crucial for the rational design of new therapeutic agents.

Integration of Experimental and Computational Approaches

The combination of experimental and computational methods offers a powerful approach to accelerate research on this compound. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. researchgate.netresearchgate.net

These theoretical predictions can guide the design of new experiments and help in the interpretation of experimental results. For example, computational modeling can be used to predict the binding affinity of the ligand to different metal ions or to model the transition states of catalytic reactions. researchgate.net This synergy between theory and experiment is expected to play a crucial role in unlocking the full potential of this compound.

Interdisciplinary Research Opportunities

The diverse potential applications of this compound create numerous opportunities for interdisciplinary collaboration. For instance, the development of new catalysts could involve collaborations between organic, inorganic, and computational chemists. researchgate.netunibo.it The design of new functional materials would benefit from the expertise of materials scientists and physicists. mdpi.com

Furthermore, the exploration of its biological activities will require close collaboration between chemists, biologists, and pharmacologists. researchgate.net Such interdisciplinary efforts will be essential for translating fundamental research on this compound into practical applications in areas ranging from industrial catalysis to medicine.

Q & A

Basic Research Question

- Use PPE (gloves, goggles) to avoid inhalation/contact (H303+H313+H333 hazards).

- Work under fume hoods with proper ventilation (P264+P280+P305+P351+P338 protocols) .

- Store in anhydrous conditions to prevent aldehyde oxidation.

How can pharmacokinetic properties (e.g., hepatoselectivity) be improved in derivatives?

Advanced Research Question

- Prodrug strategies : Masking the aldehyde as an acetal to enhance oral bioavailability, as demonstrated for glucokinase activators .

- Lipophilicity tuning : Adjusting log P values (e.g., via alkyl chain extensions) to balance membrane permeability and solubility .

What in vitro models are suitable for evaluating cytotoxicity in cancer research?

Advanced Research Question

- MTT assays : Test compound efficacy against MCF-7 or T47D breast cancer cell lines over 48–72 hours .

- Apoptosis markers : Measure caspase-3/7 activation and mitochondrial membrane potential shifts via flow cytometry.

How does the imidazole group influence pH-responsive polymer behavior?

Advanced Research Question

The imidazole’s pKa (~6.9) enables protonation/deprotonation in physiological pH ranges, altering polymer hydrophilicity. For example, methacrylate polymers with imidazole side chains exhibit reversible swelling in acidic environments, useful for drug delivery systems .

What computational methods predict binding affinity for target proteins?

Advanced Research Question

- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over nanosecond timescales.

- Free energy perturbation (FEP) : Quantify ΔG changes for substituent modifications, as applied to kinase inhibitors .

- Pharmacophore modeling : Map essential interaction features (e.g., hydrogen bonds with MAO-A’s Tyr 407) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.